

Technical Guide: Synthesis of 2-(4-Fluorophenyl)thiomorpholine Hydrochloride

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)thiomorpholine

CAS No.: 1001940-38-0

Cat. No.: B1333938

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Executive Summary

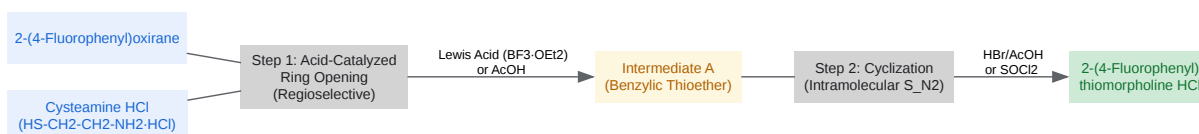
- Target Molecule: **2-(4-Fluorophenyl)thiomorpholine Hydrochloride**^{[1][2][3]}
- CAS Number: 1185040-16-7^{[1][3]}
- Molecular Formula: C₁₀H₁₂FNS · HCl
- Molecular Weight: 233.74 g/mol
- Core Application: Lipophilic morpholine bioisostere for medicinal chemistry; enhances metabolic stability and bioavailability.

Retrosynthetic Analysis & Strategy

To synthesize the 2-substituted isomer specifically, we must control the regioselectivity of the C-S bond formation.

- Disconnection: The strategic bond break occurs at the C-S and C-N bonds of the thiomorpholine ring.
- Precursors: 2-(4-Fluorophenyl)oxirane (Epoxide) and 2-Aminoethanethiol (Cysteamine).
- Regiochemical Control:
 - Basic Conditions (Avoid): Nucleophilic attack by cysteamine on the epoxide typically occurs at the less hindered terminal carbon, leading to the 3-substituted isomer upon cyclization.
 - Acidic Conditions (Selected): Under Lewis or Brønsted acid catalysis, the epoxide opening is driven by electronic factors (carbocation character), directing the sulfur nucleophile to the benzylic position. This yields the correct intermediate for 2-substitution.

Reaction Scheme



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Figure 1: Synthetic pathway prioritizing regioselective attack at the benzylic carbon.

Detailed Experimental Protocol

Phase 1: Regioselective Epoxide Opening

Objective: Synthesize 2-((2-aminoethyl)thio)-2-(4-fluorophenyl)ethanol.

Materials:

- 2-(4-Fluorophenyl)oxirane: 10.0 mmol (1.38 g)
- Cysteamine Hydrochloride: 12.0 mmol (1.36 g)

- Boron Trifluoride Diethyl Etherate ($\text{BF}_3 \cdot \text{OEt}_2$): 1.0 mmol (Catalyst)
- Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

- Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend Cysteamine HCl (1.36 g) in anhydrous DCM (20 mL).
- Activation: Cool the suspension to 0°C. Add $\text{BF}_3 \cdot \text{OEt}_2$ (0.12 mL) dropwise.
- Addition: Dissolve 2-(4-Fluorophenyl)oxirane (1.38 g) in DCM (5 mL) and add it slowly to the reaction mixture over 15 minutes.
 - Mechanistic Note: The Lewis acid activates the epoxide oxygen. The thiol group of cysteamine attacks the benzylic carbon (which stabilizes the developing positive charge), ensuring the phenyl group ends up adjacent to the sulfur.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (ensure consumption of epoxide).
- Workup: Quench with saturated NaHCO_3 solution. Extract with DCM (3 x 20 mL). Dry the organic phase over MgSO_4 and concentrate in vacuo to yield the crude amino-alcohol intermediate.

Phase 2: Cyclization & Salt Formation

Objective: Ring closure to the thiomorpholine and conversion to the stable HCl salt.

Materials:

- Crude Intermediate from Phase 1
- Thionyl Chloride (SOCl_2) or 48% Hydrobromic Acid (HBr)
- Solvent: Ethanol (EtOH) and Diethyl Ether (Et_2O)

Procedure:

- Cyclization: Dissolve the crude intermediate in dry CHCl_3 (15 mL). Add Thionyl Chloride (1.5 eq) dropwise at 0°C .
 - Mechanism:[1][4][5][6] This converts the primary alcohol into a chloro-leaving group. Upon warming/neutralization, the intramolecular amine displaces the chloride to close the ring.
- Reflux: Heat the mixture to reflux for 2 hours.
- Free Base Isolation: Cool to room temperature. Basify carefully with 10% NaOH to pH ~10. Extract with Ethyl Acetate (3 x 20 mL).
- Salt Formation:
 - Dry the combined organic layers (Na_2SO_4) and filter.[7]
 - Cool the filtrate to 0°C .
 - Add 2M HCl in Diethyl Ether dropwise with vigorous stirring. A white precipitate will form immediately.
- Purification: Filter the solid precipitate. Wash with cold ether to remove impurities. Recrystallize from Ethanol/Ether if necessary.

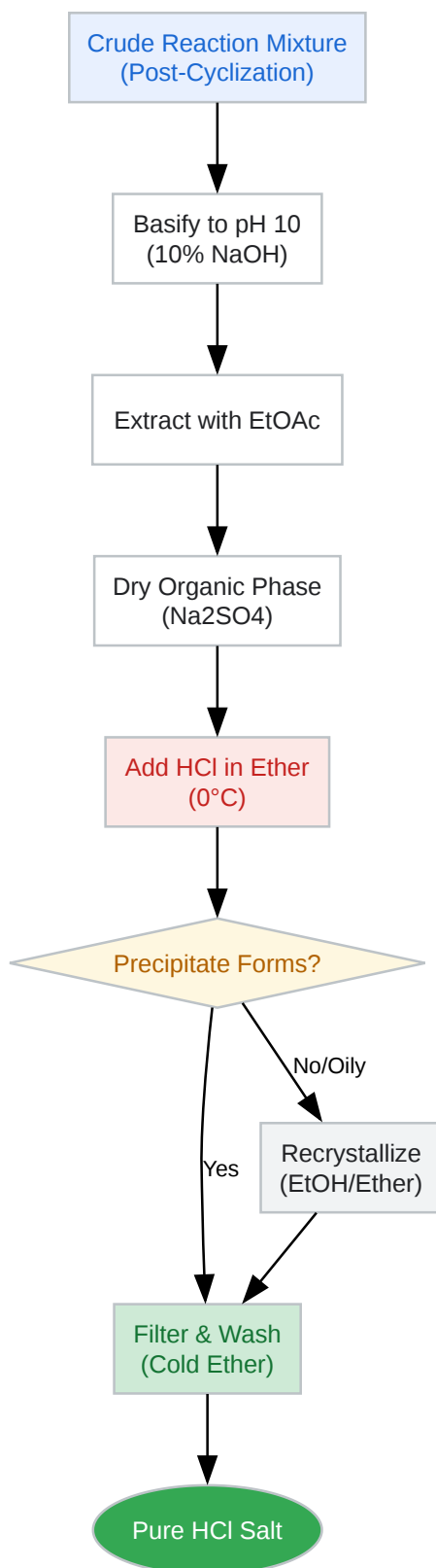
Characterization & Data

Expected Analytical Data:

Parameter	Specification	Notes
Appearance	Off-white to white crystalline solid	Hygroscopic; store in desiccator.
Melting Point	140 – 145 °C	Consistent with thiomorpholine HCl salts.
¹ H NMR (DMSO-d ₆)	δ 7.2-7.5 (m, 4H, Ar-H) δ 4.1 (dd, 1H, CH-S) δ 3.0-3.5 (m, 6H, Ring CH ₂) δ 9.5 (br s, 2H, NH ₂ ⁺)	Diagnostic benzylic proton at ~4.1 ppm confirms 2-substitution.
MS (ESI+)	m/z = 198.1 [M+H] ⁺	Free base mass.

Critical Workflow Visualization

The following diagram outlines the purification and decision logic during the synthesis.



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Figure 2: Purification workflow for the isolation of the hydrochloride salt.

Expertise & Troubleshooting

- **Regioselectivity Check:** If the final NMR shows a benzylic proton signal as a multiplet further upfield or integrated incorrectly, you may have synthesized the 3-isomer (via terminal attack). Ensure the Lewis acid catalyst is fresh and the temperature is controlled during the epoxide addition.
- **Hygroscopicity:** The HCl salt is prone to absorbing moisture, which lowers the melting point and makes handling difficult. Dry the final product under high vacuum (0.1 mbar) at 40°C for 12 hours before storage.
- **Safety:** 2-(4-Fluorophenyl)oxirane is a potential alkylating agent. Cysteamine has a potent disagreeable odor; all reactions must be performed in a well-ventilated fume hood. Bleach (hypochlorite) should be used to neutralize glassware and spills to oxidize residual thiols.

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